molecular formula C15H18O5 B11842888 4-((Tert-butoxycarbonyl)oxy)phenyl methacrylate

4-((Tert-butoxycarbonyl)oxy)phenyl methacrylate

Cat. No.: B11842888
M. Wt: 278.30 g/mol
InChI Key: WSOMARGQHAODOT-UHFFFAOYSA-N
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Description

4-((Tert-butoxycarbonyl)oxy)phenyl methacrylate is an organic compound with the molecular formula C15H18O5. It is a methacrylate ester derivative that contains a tert-butoxycarbonyl (BOC) protecting group. This compound is commonly used in organic synthesis and polymer chemistry due to its unique reactivity and protective properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-butoxycarbonyl)oxy)phenyl methacrylate typically involves the esterification of 4-hydroxyphenyl methacrylate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-((Tert-butoxycarbonyl)oxy)phenyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product formed is 4-hydroxyphenyl methacrylate.

    Polymerization: The major products are polymers and copolymers containing the methacrylate backbone.

Scientific Research Applications

4-((Tert-butoxycarbonyl)oxy)phenyl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((tert-butoxycarbonyl)oxy)phenyl methacrylate primarily involves the reactivity of its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Tert-butoxycarbonyl)oxy)phenyl methacrylate is unique due to the presence of both the BOC protecting group and the methacrylate group. This combination allows for selective protection and subsequent polymerization, making it highly versatile in synthetic and industrial applications .

Properties

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl] 2-methylprop-2-enoate

InChI

InChI=1S/C15H18O5/c1-10(2)13(16)18-11-6-8-12(9-7-11)19-14(17)20-15(3,4)5/h6-9H,1H2,2-5H3

InChI Key

WSOMARGQHAODOT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)OC(=O)OC(C)(C)C

Origin of Product

United States

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